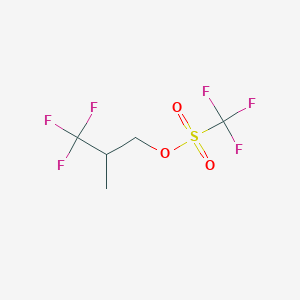
2-Bromo-3-hydroxy-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the third position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxy-1-naphthoic acid can be synthesized through the bromination of 3-hydroxy-1-naphthoic acid. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to achieve the desired purity levels. Techniques such as recrystallization or chromatography may be employed for this purpose.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-bromo-3-naphthoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: 2-Amino-3-hydroxy-1-naphthoic acid, 2-Thio-3-hydroxy-1-naphthoic acid.
Oxidation Products: 2-Bromo-3-naphthoic acid.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-hydroxy-1-naphthoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activities and used in the development of new drugs.
Dye and Pigment Industry: It can be used as a precursor for the synthesis of azo dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hydroxy-1-naphthoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-Hydroxy-1-naphthoic acid: Similar structure but lacks the bromine atom.
3-Hydroxy-2-naphthoic acid: Similar structure but with different positioning of the hydroxyl and carboxyl groups.
7-Bromo-3-hydroxy-2-naphthoic acid: Similar structure but with bromine at a different position.
Uniqueness: 2-Bromo-3-hydroxy-1-naphthoic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
95046-32-5 |
|---|---|
Fórmula molecular |
C11H7BrO3 |
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-10-8(13)5-6-3-1-2-4-7(6)9(10)11(14)15/h1-5,13H,(H,14,15) |
Clave InChI |
JTLGFIIPOXUJME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



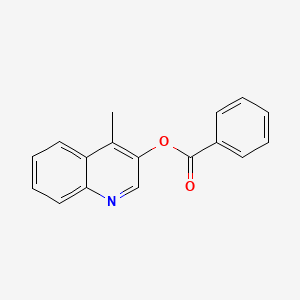
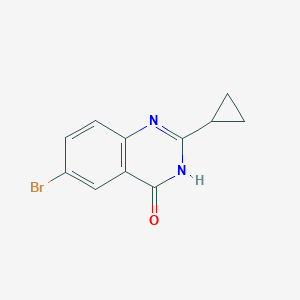
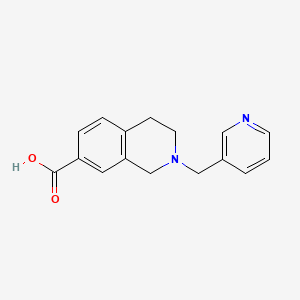
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

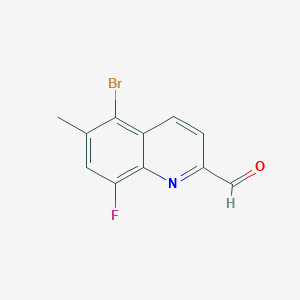
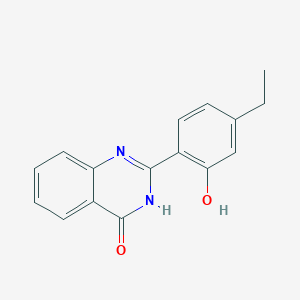


![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)

